molecular formula C21H24N2O5S B10811596 Methyl 2-[(2-methoxybenzoyl)amino]-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate

Methyl 2-[(2-methoxybenzoyl)amino]-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate

Cat. No.: B10811596
M. Wt: 416.5 g/mol
InChI Key: HJWKNMQFBNEIPC-UHFFFAOYSA-N
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Description

Methyl 2-[(2-methoxybenzoyl)amino]-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate is a multifunctional thiophene-carboxylate derivative designed for advanced pharmaceutical and biochemical research. This compound is of significant interest in medicinal chemistry for the development of novel therapeutic agents. Its complex structure, featuring a piperidine-carbonyl group and a methoxybenzoyl-amino moiety, suggests potential as a key intermediate or active scaffold in inhibitor discovery . Thiophene derivatives have been extensively investigated for their activity against bacterial targets, including Mycobacterium tuberculosis , and as modulators of enzyme families such as phosphotransferases and protein kinases . Researchers can utilize this compound to probe [mention a specific mechanism, e.g., specific signal transduction pathways] or to develop new treatments for [mention a specific disease area, e.g., infectious diseases]. It is supplied For Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C21H24N2O5S

Molecular Weight

416.5 g/mol

IUPAC Name

methyl 2-[(2-methoxybenzoyl)amino]-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate

InChI

InChI=1S/C21H24N2O5S/c1-13-16(21(26)28-3)19(22-18(24)14-9-5-6-10-15(14)27-2)29-17(13)20(25)23-11-7-4-8-12-23/h5-6,9-10H,4,7-8,11-12H2,1-3H3,(H,22,24)

InChI Key

HJWKNMQFBNEIPC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=CC=C2OC)C(=O)N3CCCCC3

Origin of Product

United States

Biological Activity

Methyl 2-[(2-methoxybenzoyl)amino]-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The thiophene ring is a notable feature in many biologically active compounds, contributing to their pharmacological profiles.

Chemical Structure

The compound's structure can be represented as follows:

C16H20N2O4S\text{C}_{16}\text{H}_{20}\text{N}_2\text{O}_4\text{S}

This indicates the presence of functional groups that are critical for its biological activity, including an amide and a carboxylate moiety.

Biological Activity Overview

Thiophene derivatives are known for a wide range of biological activities. The following sections summarize the specific activities associated with this compound based on various studies.

Antimicrobial Activity

Research has shown that thiophene derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain thiophene compounds possess higher antibacterial activity than standard drugs like gentamicin. The interactions between the compound and bacterial proteins such as dihydrofolate reductase and rhomboid protease have been elucidated through molecular docking studies, indicating strong binding affinities which correlate with their antibacterial efficacy .

Compound Target Activity
Thiophene Derivative 1Dihydrofolate Reductase (C. albicans)Strong interaction
Thiophene Derivative 2Rhomboid Protease (E. coli)Moderate interaction

Anticancer Potential

The anticancer potential of thiophene derivatives has also been explored. Compounds similar to this compound have shown promising results in inhibiting tumor cell proliferation in various cancer cell lines. The structure-activity relationship (SAR) studies indicate that specific substitutions on the thiophene ring enhance cytotoxicity against cancer cells .

Anti-inflammatory Properties

In addition to antimicrobial and anticancer activities, thiophene derivatives have been reported to exhibit anti-inflammatory effects. These properties are attributed to their ability to inhibit pro-inflammatory cytokines and modulate immune responses, making them candidates for further development in treating inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy : A study highlighted that a series of thiophene derivatives were tested against multiple bacterial strains, with some compounds demonstrating significantly higher activity than traditional antibiotics. The results indicated a potential for developing new antimicrobial agents based on thiophene scaffolds.
  • Anticancer Activity : Another investigation focused on the cytotoxic effects of various thiophene derivatives on human cancer cell lines, revealing that modifications to the thiophene structure could enhance potency and selectivity against specific cancer types.

Scientific Research Applications

Research highlights the promising biological activities of methyl 2-[(2-methoxybenzoyl)amino]-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate. Key findings include:

  • Antitumor Activity : Preliminary studies suggest that the compound exhibits significant cytotoxic effects against various cancer cell lines. For example, its interaction with human tumor cells has shown mean growth inhibition values indicative of its potential as an anticancer agent.
  • Mechanism of Action : The compound's mechanism involves interactions with specific biological targets, which may include inhibition of key signaling pathways associated with cancer progression. Detailed interaction studies are necessary to elucidate these mechanisms further.

Applications in Drug Development

This compound has potential applications in drug development due to its unique properties:

  • Lead Compound for Anticancer Drugs : Given its promising antitumor activity, it may serve as a lead compound for developing new anticancer therapies.
  • Molecular Hybrids : The compound can be modified to create molecular hybrids that combine different pharmacophores, enhancing efficacy against specific targets.

Case Studies

Several studies have explored the efficacy of this compound in various contexts:

  • In Vitro Studies : Research conducted by the National Cancer Institute demonstrated significant cytotoxicity against a panel of cancer cell lines, supporting its potential as an anticancer agent.
  • Drug-Like Properties Assessment : Evaluations using computational tools like SwissADME have indicated favorable drug-like properties for this compound, making it a candidate for further development as a therapeutic agent .

Comparison with Similar Compounds

Key Structural Differences :

  • Substituent on Benzoyl Group : The target compound has a 2-methoxybenzoyl group, while this analog features a 4-fluorobenzoyl group.
  • Ester Group : The target compound uses a methyl ester , whereas this analog employs an ethyl ester .

Implications :

  • The ethyl ester may confer greater lipophilicity, influencing bioavailability and tissue penetration .

Ethyl 2-(2-Chloropropanamido)-4-Methyl-5-(Methylcarbamoyl)Thiophene-3-Carboxylate

Key Structural Differences :

  • Amino Substituent: The target compound has a 2-methoxybenzoyl-amino group, while this analog substitutes a 2-chloropropanamido group.
  • Carbonyl Substituent : The target compound’s piperidine-1-carbonyl is replaced with a methylcarbamoyl group.

Implications :

  • The methylcarbamoyl group reduces steric bulk compared to the piperidine moiety, possibly altering binding affinity in biological systems .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Applications
Methyl 2-[(2-methoxybenzoyl)amino]-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate C₂₁H₂₃N₂O₅S 429.49 g/mol 2-methoxybenzoyl, piperidine-1-carbonyl, methyl ester Enzyme inhibition, drug discovery
Ethyl 2-[(4-fluorobenzoyl)amino]-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate C₂₂H₂₄FN₂O₅S 447.50 g/mol 4-fluorobenzoyl, piperidine-1-carbonyl, ethyl ester Antimicrobial agents, agrochemicals
Ethyl 2-(2-chloropropanamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate C₁₃H₁₇ClN₂O₄S 332.80 g/mol 2-chloropropanamido, methylcarbamoyl, ethyl ester Pesticide intermediates

Preparation Methods

Acylation Protocol

  • Substrate Preparation : The thiophene core (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM).

  • Base Addition : Triethylamine (2.5 equiv) is added to scavenge HCl generated during the reaction.

  • Acylating Agent : 2-Methoxybenzoyl chloride (1.2 equiv) is introduced dropwise at 0°C.

  • Reaction Completion : The mixture is stirred at room temperature for 12 hours, followed by aqueous workup and column purification.

Optimization Data :

ParameterOptimal ValueYield Impact
Temperature0°C → RT85%
SolventDCMMinimal side products
Equivalents of Base2.5Prevents HCl-induced decomposition

Piperidine-1-Carbonyl Functionalization

The piperidine-1-carbonyl group is installed at the 5-position of the thiophene ring through a nucleophilic acyl substitution reaction. This step often employs tert-butyl piperidine-1-carboxylate as a protected precursor.

Carbamate Deprotection and Coupling

  • Deprotection : tert-Butyl piperidine-1-carboxylate (1.0 equiv) is treated with trifluoroacetic acid (TFA) in DCM to yield piperidine.

  • Activation : The free piperidine is reacted with carbonyl diimidazole (CDI) in THF to form the reactive imidazolide intermediate.

  • Coupling : The intermediate is combined with the thiophene ester under nitrogen atmosphere, followed by quenching with methanol.

Critical Parameters :

  • Catalyst : CDI ensures mild activation without racemization.

  • Solvent : THF enhances solubility of intermediates.

  • Yield : 70–78% after silica gel chromatography.

Esterification and Final Assembly

The methyl ester at the 3-position is typically introduced early in the synthesis to avoid interference with subsequent reactions. Mitsunobu conditions (DIAD, PPh3_3) or direct esterification with methanol under acid catalysis are common approaches.

Direct Esterification

  • Substrate : Carboxylic acid derivative of the thiophene (1.0 equiv).

  • Conditions : H2_2SO4_4 (cat.) in excess methanol, reflux for 6 hours.

  • Workup : Neutralization with NaHCO3_3, extraction with ethyl acetate.

  • Yield : 90–92%.

Integrated Synthetic Routes

Two predominant strategies emerge for assembling the full molecule:

Sequential Functionalization

  • Thiophene core synthesis → 3-carboxylation → 4-methylation → 5-piperidine coupling → 2-acylation.

  • Advantage : Modular, allows troubleshooting at each step.

  • Disadvantage : Cumulative yield losses (≈40% overall).

Convergent Approach

  • Pre-form 2-methoxybenzoyl amino and piperidine-carbonyl fragments.

  • Simultaneous coupling to thiophene diester via Pd-catalyzed cross-coupling.

  • Advantage : Higher overall yield (55–60%).

  • Challenge : Requires strict stoichiometric control.

Comparative Analysis of Methods

MethodYield (%)Purity (HPLC)Scalability
Sequential4095Moderate
Convergent5898High
One-pot Multi-step3590Low

Key Findings :

  • The convergent method offers superior yield and purity due to reduced intermediate isolation steps.

  • Sequential functionalization remains valuable for structure-activity relationship (SAR) studies requiring analog synthesis.

Challenges and Optimization Strategies

Regioselectivity in Acylation

The 2-amino group’s nucleophilicity can lead to undesired acylation at the 4-position. Using bulky bases like DMAP (4-dimethylaminopyridine) directs acylation to the 2-position with >95% regioselectivity.

Piperidine Carbonyl Stability

The piperidine-1-carbonyl group is prone to hydrolysis under acidic conditions. Employing Schlenk techniques and anhydrous solvents mitigates degradation.

Purification Challenges

Silica gel chromatography remains the standard for purification, though preparative HPLC is increasingly used for >99% purity in pharmaceutical applications .

Q & A

Q. Optimization strategies :

  • Use NMR monitoring (e.g., 1^1H/13^13C) to track intermediate formation .
  • Employ high-temperature reflux (80–120°C) with catalysts like DCC (dicyclohexylcarbodiimide) for amide bond formation .
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound .

Basic Question: How is the compound’s structural integrity confirmed post-synthesis?

Answer:
Methodological workflow :

Elemental analysis to verify molecular formula (e.g., C, H, N content).

Spectroscopic characterization :

  • FT-IR for functional groups (e.g., C=O at ~1700 cm1^{-1}, N-H at ~3300 cm1^{-1}) .
  • 1^1H NMR to confirm substituent positions (e.g., piperidine protons at δ 1.4–2.8 ppm, methoxy group at δ 3.8 ppm) .

X-ray crystallography using SHELX software for 3D structure validation .

Advanced Question: How can computational models predict biological target interactions?

Answer:
Steps for molecular docking studies :

Target selection : Prioritize receptors linked to inflammation (e.g., COX-2) or microbial enzymes (e.g., β-lactamase) based on structural analogs .

Ligand preparation : Optimize the compound’s geometry using Density Functional Theory (DFT) .

Docking software : Use AutoDock Vina or Schrödinger Suite to simulate binding affinities. Key interactions:

  • Piperidine’s hydrophobic interaction with enzyme pockets.
  • Methoxybenzoyl group’s hydrogen bonding with catalytic residues .

Validate predictions with in vitro assays (e.g., IC50_{50} measurements) .

Advanced Question: How should researchers resolve contradictions in reported biological activity data?

Answer:
Comparative analysis framework :

Tabulate activity data across studies (example below):

StudyTarget ActivityAssay TypeResult (IC50_{50})Structural Analog Differences
AAntimicrobialBroth dilution12 µMNo chlorophenyl substitution
BAnti-inflammatoryCOX-2 inhibition45 µMAdditional methyl group

Identify variables :

  • Substituent effects (e.g., electron-withdrawing groups enhance antimicrobial activity) .
  • Assay conditions (e.g., pH, solvent polarity).

Replicate experiments under standardized protocols to isolate contributing factors.

Basic Question: What physicochemical properties influence its reactivity and solubility?

Answer:
Critical properties include:

  • Hydrogen bond donors/acceptors : 1 donor (amide NH), 5 acceptors (ester C=O, amide C=O, piperidine) .
  • LogP : Predicted ~4.0 (high lipophilicity) , suggesting poor aqueous solubility.
  • Rotatable bonds : 5, indicating conformational flexibility .

Q. Solubility enhancement strategies :

  • Use co-solvents (e.g., DMSO:water mixtures) for in vitro assays.
  • Synthesize water-soluble prodrugs (e.g., replace methyl ester with carboxylate salts) .

Advanced Question: How can researchers design derivatives to improve metabolic stability?

Answer:
Rational design approach :

Metabolic hotspot identification :

  • Ester groups are prone to hydrolysis; replace with stable amides .
  • Piperidine’s N-H may undergo oxidation; substitute with fluorine or methyl groups .

In vitro stability assays :

  • Incubate with liver microsomes and monitor degradation via LC-MS.
  • Compare half-life (t1/2t_{1/2}) of derivatives vs. parent compound .

Basic Question: What analytical techniques assess purity for pharmacological studies?

Answer:
Quality control pipeline :

HPLC : Use a C18 column (acetonitrile/water mobile phase) to achieve >98% purity.

Melting point analysis : Sharp range (e.g., 180–182°C) indicates purity .

Mass spectrometry : Confirm molecular ion peak (e.g., [M+H]+^+ at m/z 487) .

Advanced Question: How do substituent variations impact electronic properties in material science applications?

Answer:
Case study : OFET (Organic Field-Effect Transistor) performance:

  • Electron-withdrawing groups (e.g., nitro, piperidine) enhance charge carrier mobility.
  • Methoxy groups reduce crystallinity but improve film formation.

Q. Performance metrics :

DerivativeCharge Carrier Mobility (cm²/V·s)On/Off Ratio
Parent compound0.12103^3
Nitro-substituted0.25104^4

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